

An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylbutane

Cat. No.: B13173948

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Introduction: Understanding a Sterically Hindered Primary Halide

1-Chloro-2,3-dimethylbutane is a halogenated alkane that serves as a pivotal model compound for investigating the interplay of steric hindrance and reaction mechanisms in organic synthesis. As a primary alkyl chloride, one might anticipate facile nucleophilic substitution reactions. However, the presence of bulky isopropyl and methyl groups adjacent to the reactive center profoundly influences its chemical behavior, creating a unique reactivity profile. This guide provides an in-depth exploration of its synthesis, spectroscopic characterization, chemical reactivity, and analytical procedures, offering field-proven insights for researchers and drug development professionals who frequently encounter sterically encumbered intermediates.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule begins with its fundamental properties and spectroscopic signature. This data is essential for its unambiguous identification and for monitoring its presence and purity in reaction mixtures.

Core Properties

The physical properties of **1-Chloro-2,3-dimethylbutane** are summarized below. These values are critical for experimental design, particularly for purification via distillation and for predicting its behavior in different solvent systems.

Property	Value	Source
CAS Number	600-06-6	[1][2]
Molecular Weight	120.62 g/mol	[1]
Density	0.863 g/cm ³	[2]
Boiling Point	117.7 °C at 760 mmHg	[2]
Flash Point	20.8 °C	[2]
Refractive Index	1.4200	[2]
LogP	2.51730	[2]

Spectroscopic Characterization: An Analytical Fingerprint

Due to the limited availability of published experimental spectra for **1-Chloro-2,3-dimethylbutane**, the following data is a combination of reported values for closely related isomers and well-established predictive principles of spectroscopic analysis.[3][4][5][6] This information is crucial for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ¹H NMR Spectroscopy (Predicted, 500 MHz, CDCl₃): The proton NMR spectrum is characterized by complex splitting patterns due to the chirality at C2 and the diastereotopic nature of adjacent protons.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Causality Behind the Assignment
~3.55	dd	1H	H-1a	The diastereotopic proton on the chloromethyl group, deshielded by the adjacent chlorine atom.
~3.45	dd	1H	H-1b	The second diastereotopic proton on the chloromethyl group.
~1.90	m	1H	H-2	Methine proton, coupled to protons on C1, C3, and its methyl group.
~1.75	m	1H	H-3	Methine proton of the isopropyl group, coupled to protons on C2 and its two methyl groups.
~0.95	d	3H	C2-CH ₃	Doublet due to coupling with the H-2 methine proton.
~0.90	d	3H	C3-CH ₃	One of the diastereotopic methyl groups of

the isopropyl moiety, coupled to H-3.

~0.88	d	3H	C3-CH ₃	The second diastereotopic methyl group of the isopropyl moiety, coupled to H-3.
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- ¹³C NMR Spectroscopy (Predicted, 125 MHz, CDCl₃): The carbon spectrum provides a direct count of the unique carbon environments.

Chemical Shift (δ, ppm)	Assignment	Causality Behind the Assignment
~49-52	C-1	The chloromethyl carbon, significantly deshielded by the electronegative chlorine atom. [7]
~40-43	C-2	The methine carbon attached to the chloromethyl group.
~33-36	C-3	The methine carbon of the isopropyl group.
~19-22	C3-CH ₃	One of the isopropyl methyl carbons.
~18-21	C3-CH ₃	The second isopropyl methyl carbon.
~15-18	C2-CH ₃	The methyl carbon attached to C2.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. For an alkyl halide, the spectrum is dominated by C-H and C-Cl vibrations.

Wavenumber (cm ⁻¹)	Vibration Type	Significance
2960-2870	C-H stretch	Strong absorptions indicative of sp ³ C-H bonds in methyl and methine groups. [4]
1470-1450	C-H bend	Characteristic bending (scissoring) vibrations for CH ₂ and CH ₃ groups. [4]
1385-1365	C-H bend	Bending vibrations often associated with gem-dimethyl groups (isopropyl). [4]
800-600	C-Cl stretch	A strong to medium absorption in the fingerprint region, confirming the presence of a chloroalkane. [5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.

m/z Value	Proposed Fragment	Significance
120/122	$[\text{C}_6\text{H}_{13}\text{Cl}]^+$	The molecular ion peak (M^+), showing the characteristic 3:1 isotopic pattern for chlorine. Its intensity is expected to be low due to facile fragmentation.
85	$[\text{C}_6\text{H}_{12}]^+$	Loss of HCl from the molecular ion.
71	$[\text{C}_5\text{H}_{11}]^+$	Loss of the chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$).
57	$[\text{C}_4\text{H}_9]^+$	A common fragment for butyl cations, likely from cleavage at the C2-C3 bond.
43	$[\text{C}_3\text{H}_7]^+$	The isopropyl cation, often the base peak in branched alkanes, resulting from alpha-cleavage. [8]

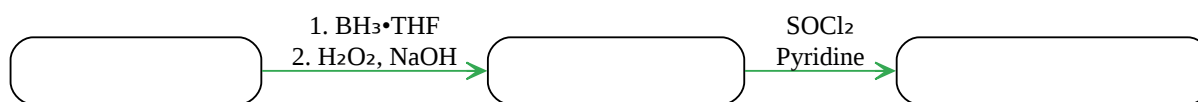
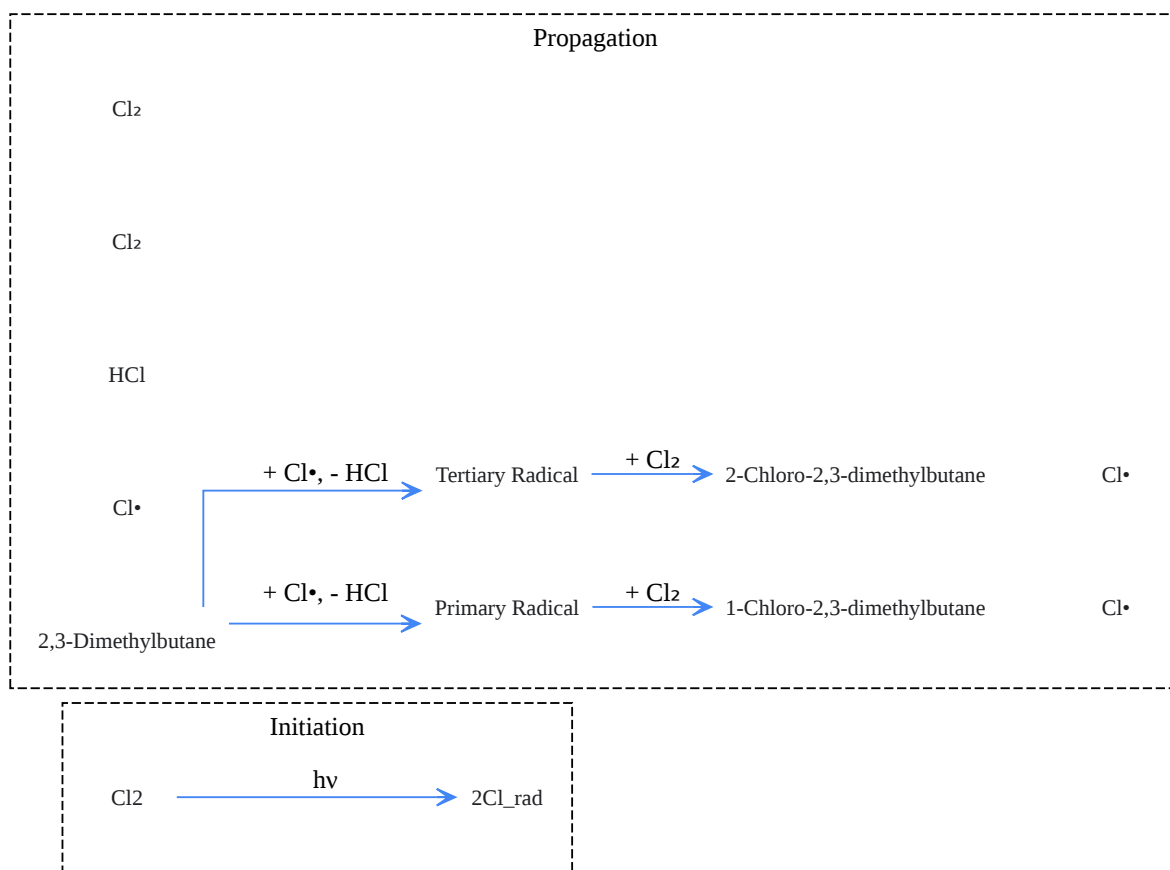
Synthesis of 1-Chloro-2,3-dimethylbutane

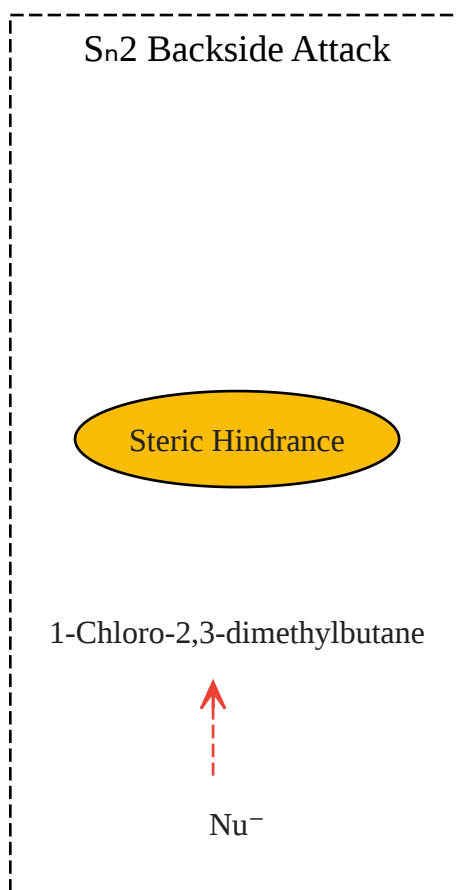
The synthesis of **1-Chloro-2,3-dimethylbutane** presents a classic challenge in regioselectivity. Two primary routes are discussed, each with distinct advantages and drawbacks.

Method 1: Free-Radical Chlorination of 2,3-Dimethylbutane

This method is the most direct but suffers from a lack of selectivity, yielding a mixture of products. It is, however, an excellent case study in the relative reactivity of primary versus tertiary hydrogens.

Reaction Mechanism: The reaction proceeds via a free-radical chain mechanism initiated by UV light or heat. A chlorine radical abstracts a hydrogen atom from the alkane to form an alkyl radical, which then reacts with Cl_2 to form the product and a new chlorine radical.





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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Chloro-2,3-dimethylbutane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13173948#1-chloro-2-3-dimethylbutane-cas-number-600-06-6]

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